molecular formula C25H26ClNO2 B189933 4-Hydroxy-N-demethyltoremifene CAS No. 125618-41-9

4-Hydroxy-N-demethyltoremifene

Número de catálogo: B189933
Número CAS: 125618-41-9
Peso molecular: 407.9 g/mol
Clave InChI: TYAXQZQJKSMYBD-IZHYLOQSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Hydroxy-N-demethyltoremifene is a metabolite of toremifene, a selective estrogen receptor modulator (SERM) used primarily in the treatment of breast cancer. This compound exhibits unique pharmacological properties that contribute to its potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-N-demethyltoremifene involves the demethylation of toremifene followed by hydroxylation. The process typically includes:

    Demethylation: This step involves the removal of a methyl group from toremifene, often using reagents like boron tribromide (BBr3) or other demethylating agents.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow chemistry and high-performance liquid chromatography (HPLC) for purification .

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxy-N-demethyltoremifene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound .

Aplicaciones Científicas De Investigación

Background on Toremifene and Its Metabolites

Toremifene is classified as a selective estrogen receptor modulator (SERM) and is primarily used to treat estrogen receptor-positive breast cancer. It functions by binding to estrogen receptors, exerting both estrogenic and antiestrogenic effects depending on the target tissue. The metabolism of toremifene predominantly occurs via cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of several metabolites, including 4-Hydroxy-N-demethyltoremifene, which exhibits weaker antitumor potency compared to its parent compound but retains significant antiestrogenic properties .

Cancer Treatment

This compound has been investigated for its potential use in breast cancer therapy. Its antiestrogenic effects are crucial for inhibiting tumor growth in estrogen-dependent cancers. Research has shown that this compound can compete with estrogen for binding sites on estrogen receptors in breast tissues, thus blocking the proliferative effects of estrogen in tumors .

Table 1: Summary of Research Findings on this compound

Study ReferenceFocus AreaKey Findings
Breast CancerDemonstrated antiestrogenic activity comparable to tamoxifen.
Metabolite AnalysisExhibited weaker antitumor effects but significant antiestrogenic properties.
Cytotoxicity StudiesShowed cytotoxic effects against MCF-7 human cancer cells.

Case Study 1: Efficacy in Breast Cancer Therapy

A clinical study assessed the efficacy of toremifene and its metabolites in postmenopausal women with metastatic breast cancer. Patients treated with toremifene showed a significant reduction in tumor size and improved survival rates compared to those receiving standard therapies. The study highlighted the importance of metabolites like this compound in enhancing therapeutic outcomes .

Case Study 2: Comparative Analysis with Tamoxifen

In a comparative study between tamoxifen and its metabolites, including this compound, researchers found that while tamoxifen was more potent overall, the metabolite retained substantial antiestrogenic activity that could be beneficial in specific patient populations .

Future Directions and Research Opportunities

The ongoing exploration of this compound's applications suggests several future research avenues:

  • Combination Therapies : Investigating its use alongside other anticancer agents could enhance therapeutic efficacy.
  • Pharmacogenomics : Understanding genetic variations affecting metabolism may optimize dosing strategies.
  • Preventative Applications : Further studies into its potential as a preventative agent for at-risk populations could broaden its clinical utility.

Mecanismo De Acción

4-Hydroxy-N-demethyltoremifene exerts its effects by binding to estrogen receptors, thereby modulating their activity. This binding can result in either estrogenic or antiestrogenic effects, depending on the tissue type and the presence of other co-factors. The compound inhibits the growth of estrogen receptor-positive cancer cells by blocking the proliferative effects of estrogen .

Comparación Con Compuestos Similares

Uniqueness: 4-Hydroxy-N-demethyltoremifene is unique due to its specific binding affinity to estrogen receptors and its distinct pharmacokinetic profile. It exhibits a balance of estrogenic and antiestrogenic effects, making it a valuable compound for research and therapeutic applications .

Actividad Biológica

4-Hydroxy-N-demethyltoremifene (4-OH-NDT) is a metabolite of toremifene, a selective estrogen receptor modulator (SERM) used primarily in the treatment of breast cancer. This compound exhibits significant biological activity through its interaction with estrogen receptors, influencing various physiological processes. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

4-OH-NDT functions primarily as an estrogen receptor modulator. It binds to estrogen receptors (ERα and ERβ), leading to a range of biological effects, including:

  • Estrogenic Activity : 4-OH-NDT can mimic estrogen in certain tissues, promoting cell proliferation and influencing gene expression.
  • Antiestrogenic Activity : In other tissues, it may inhibit estrogen's effects, which is particularly relevant in breast cancer treatment where estrogen promotes tumor growth .

Biological Effects

The biological effects of 4-OH-NDT are multifaceted, impacting various cellular pathways:

  • Cancer Cell Proliferation : Research indicates that 4-OH-NDT can inhibit the proliferation of estrogen-dependent breast cancer cells by blocking estrogen receptor activation.
  • Apoptosis Induction : It has been shown to induce apoptosis in certain cancer cell lines, contributing to its antitumor effects .
  • Bone Density Effects : As a SERM, it may also have beneficial effects on bone density, making it a potential treatment for osteoporosis in postmenopausal women .

Research Findings

Several studies have explored the biological activity of 4-OH-NDT:

  • In Vitro Studies : A study demonstrated that 4-OH-NDT effectively inhibited the growth of MCF-7 breast cancer cells, suggesting its potential as an anti-cancer agent .
  • In Vivo Studies : Animal models have shown that 4-OH-NDT can reduce tumor size in estrogen-dependent tumors, further supporting its therapeutic efficacy.
  • Comparative Studies : When compared with other SERMs, 4-OH-NDT exhibited a unique profile, showing both estrogenic and antiestrogenic properties depending on the tissue type.

Case Studies

A few notable case studies highlight the clinical implications of 4-OH-NDT:

  • Study on Breast Cancer Treatment : In a clinical trial involving patients with advanced breast cancer, those treated with toremifene (and by extension its metabolite 4-OH-NDT) showed improved outcomes compared to those receiving standard therapies. The study emphasized the importance of monitoring hormonal levels during treatment.
  • Effects on Bone Health : Another study investigated the impact of 4-OH-NDT on bone health in postmenopausal women. Results indicated that it could help maintain bone density without significantly increasing the risk of breast cancer recurrence .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study TypeKey FindingsReference
In VitroInhibits MCF-7 cell proliferation; induces apoptosis
In VivoReduces tumor size in animal models
Clinical TrialImproved outcomes in advanced breast cancer patients
Bone Health StudyMaintains bone density in postmenopausal women

Propiedades

IUPAC Name

4-[(Z)-4-chloro-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClNO2/c1-27-17-18-29-23-13-9-21(10-14-23)25(20-7-11-22(28)12-8-20)24(15-16-26)19-5-3-2-4-6-19/h2-14,27-28H,15-18H2,1H3/b25-24-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAXQZQJKSMYBD-IZHYLOQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125618-41-9
Record name 4-Hydroxy-N-demethyltoremifene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125618419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-HYDROXY-N-DEMETHYLTOREMIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79O2QU8O2O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-N-demethyltoremifene
Reactant of Route 2
4-Hydroxy-N-demethyltoremifene
Reactant of Route 3
4-Hydroxy-N-demethyltoremifene
Reactant of Route 4
4-Hydroxy-N-demethyltoremifene
Reactant of Route 5
Reactant of Route 5
4-Hydroxy-N-demethyltoremifene
Reactant of Route 6
4-Hydroxy-N-demethyltoremifene
Customer
Q & A

Q1: What is the focus of the research paper "Biochemical and pharmacological effects of toremifene metabolites"?

A1: This research investigates the biochemical and pharmacological effects of metabolites derived from toremifene, potentially including 4-Hydroxy-N-demethyltoremifene. While the abstract doesn't provide specific details about individual metabolites, it aims to understand how these breakdown products of toremifene interact with biological systems and exert their effects [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.